3,4-Dichlorophenylacetic acid (3,4-DCPA) is an organic compound synthesized from various starting materials like phenylacetic acid or chloroacetic acid. Researchers have explored different methods for its synthesis, aiming for improved efficiency, purity, and cost-effectiveness. These methods are documented in scientific literature, allowing researchers to choose the most suitable approach for their specific needs. [, ]
,4-DCPA has been studied for its potential applications in plant science, including:
Beyond plant science, 3,4-DCPA has been investigated in other scientific research areas, such as:
3,4-Dichlorophenylacetic acid is an organic compound characterized by the presence of two chlorine atoms attached to the phenyl ring at the 3 and 4 positions. Its molecular formula is C₈H₆Cl₂O₂, and it has a molar mass of approximately 195.04 g/mol. The compound appears as a white crystalline solid and is soluble in organic solvents but has limited solubility in water . It is primarily recognized for its role as a plant growth regulator, exhibiting auxin-like activity that influences various physiological processes in plants .
These reactions make it a versatile intermediate in organic synthesis .
The compound functions as an auxin analog, promoting root growth, flower development, and fruit set in various plant species. It induces the expression of auxin-responsive genes and enhances root elongation and adventitious root formation . Its biological activity suggests potential applications in agriculture for improving crop yields and managing plant growth.
3,4-Dichlorophenylacetic acid can be synthesized through several methods:
These methods allow for variations in yield and purity based on reaction conditions .
3,4-Dichlorophenylacetic acid finds applications in:
Several compounds share structural similarities with 3,4-Dichlorophenylacetic acid, notably within the class of chlorophenylacetic acids. The following table highlights these compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | Widely used herbicide with systemic properties |
2-Methyl-4-chlorophenoxyacetic acid | C₉H₁₁ClO₃ | Exhibits herbicidal activity; methyl substitution |
2,4-Dichlorophenol | C₆H₄Cl₂O | Used as a disinfectant; lower solubility |
Indole-3-acetic acid | C₁₁H₉NO₂ | Major natural auxin; critical for plant development |
What distinguishes 3,4-Dichlorophenylacetic acid from its analogs is its specific position of chlorine substitution and its unique biological activity profile. While other compounds may exhibit herbicidal properties or act as growth regulators, 3,4-Dichlorophenylacetic acid's ability to promote root growth without significant toxicity makes it a promising candidate for agricultural applications .
The solubility characteristics of 3,4-dichlorophenylacetic acid demonstrate distinct behaviors in different solvent systems, primarily influenced by the compound's amphiphilic nature and halogen substitution pattern.
Aqueous solubility is severely limited, with multiple sources confirming that 3,4-dichlorophenylacetic acid is insoluble in water [8] [9] [10] [11] [12]. This poor water solubility results from the hydrophobic nature of the dichlorophenyl moiety, which outweighs the hydrophilic contribution of the carboxylic acid group. The predicted log₁₀ water solubility is -2.74 [13] [14], indicating extremely low aqueous solubility.
Organic solvent solubility is significantly enhanced, with the compound being soluble in organic solvents [15] [16]. The octanol-water partition coefficient (LogP) values range from 2.620 to 2.70 [13] [14] [17], indicating strong lipophilic character and preferential partitioning into organic phases. This high LogP value suggests excellent solubility in nonpolar and moderately polar organic solvents such as alcohols, ethers, esters, and chlorinated solvents.
The molecular electrostatic potential surface analysis reveals that the compound's solubility behavior is governed by the balance between the polar carboxylic acid functionality and the nonpolar, electron-withdrawing dichlorophenyl system [18] [19]. The chlorine substituents contribute to increased molecular polarizability while simultaneously reducing overall polarity through electron withdrawal.
Practical implications for handling and applications include the necessity for organic solvent systems in synthetic procedures, purification processes, and analytical methods. The compound's limited water solubility necessitates careful consideration in pharmaceutical formulation and environmental fate studies.
3,4-Dichlorophenylacetic acid demonstrates characteristic thermal properties that reflect its molecular structure and intermolecular interactions.
The melting point ranges from 82°C to 91°C across different commercial sources [8] [20] [21] [22] [23] [24] [25], with most high-purity samples exhibiting melting points in the 88-91°C range [26] [22] [24]. This relatively narrow melting range indicates good chemical purity and consistent crystal structure. The crystal form appears as white to almost white powder or crystalline material [8] [26] [27] [22].
Boiling point estimates vary considerably due to the compound's tendency to decompose before reaching its theoretical boiling point. Literature values include 294.45°C (rough estimate) [8], 314°C at 1013 hPa [22], and 328°C [20] [23]. These variations likely reflect different measurement conditions and estimation methods rather than fundamental differences in the compound.
The flash point is reported as 152.1°C [20] [23], indicating moderate thermal stability and relatively safe handling characteristics under normal laboratory conditions.
Thermal stability analysis reveals that 3,4-dichlorophenylacetic acid is stable at room temperature when stored under appropriate conditions [26] [24]. The compound requires sealed, dry storage preferably under inert gas to prevent oxidation and moisture absorption [26] [24]. It exhibits hygroscopic properties, necessitating careful moisture control during storage and handling [26] [24].
Thermodynamic properties calculated using the Joback method include an enthalpy of fusion of 23.82 kJ/mol and an enthalpy of vaporization of 69.20 kJ/mol [13] [14]. The heat capacity increases with temperature, ranging from 276.15 J/mol×K at 640K to 314.61 J/mol×K at 856K [13] [14].
Phase transition behavior shows the compound maintains its solid state at room temperature with no reported polymorphic transitions under normal conditions. The vapor pressure at 25°C is extremely low at 7.9 × 10⁻⁵ mmHg [28], indicating minimal volatility under ambient conditions.
Spectroscopic characterization of 3,4-dichlorophenylacetic acid provides comprehensive structural confirmation and analytical identification capabilities through multiple complementary techniques.
Infrared Spectroscopy (IR) reveals characteristic absorption bands that confirm the presence of key functional groups. The gas-phase IR spectrum is available in the NIST EPA-IR Vapor Phase Library [3] [4], showing diagnostic peaks including:
The IR spectral characteristics are consistent with related phenylacetic acid derivatives, with the chlorine substituents causing slight shifts in peak positions due to electronic effects [29].
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information through both ¹H and ¹³C NMR analysis. ¹H NMR spectra typically show:
¹³C NMR spectra exhibit signals for:
NMR analysis confirms structural integrity and is routinely used by commercial suppliers for quality control [26] [24].
Mass Spectrometry (MS) provides molecular weight confirmation and fragmentation patterns. Electron ionization mass spectrometry shows:
UV-Visible Spectroscopy reveals aromatic π→π* transitions with absorption maxima influenced by the electron-withdrawing chlorine substituents. The chromophoric system consists of the substituted benzene ring, with chloro substituents causing bathochromic shifts compared to unsubstituted phenylacetic acid.
Irritant